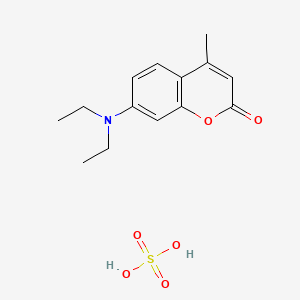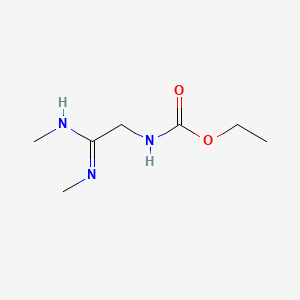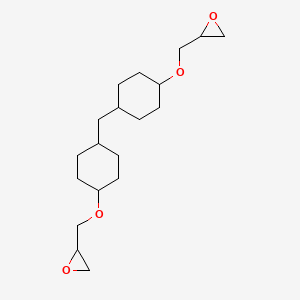
1,1'-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) is a chemical compound with the molecular formula C19H32O4. It is a bis-epoxide, meaning it contains two epoxide groups, which are highly reactive and useful in various chemical reactions. This compound is often used in the production of polymers and resins due to its ability to form cross-linked networks.
准备方法
Synthetic Routes and Reaction Conditions
1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) can be synthesized through the reaction of 1,1’-methylenebis(4-hydroxycyclohexane) with epichlorohydrin. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the epoxide groups. The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) follows similar synthetic routes but on a larger scale. The process involves continuous stirring and precise control of temperature and pH to optimize yield and purity. Industrial reactors equipped with cooling and heating systems are used to maintain the desired reaction conditions.
化学反应分析
Types of Reactions
1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The epoxide groups can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of hydroxyl-functionalized products.
Polymerization: The compound can undergo polymerization reactions to form cross-linked polymers and resins, which are useful in coatings, adhesives, and composite materials.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used to open the epoxide rings.
Catalysts: Lewis acids or bases can be used to catalyze the ring-opening reactions.
Conditions: Reactions are typically carried out at room temperature to moderate temperatures (20°C to 80°C) and may require solvents such as dichloromethane or toluene.
Major Products
Hydroxyl-Functionalized Compounds: Resulting from the ring-opening reactions.
Cross-Linked Polymers: Formed through polymerization reactions, useful in various industrial applications.
科学研究应用
1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of advanced polymers and resins.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in creating durable and biocompatible coatings for implants and prosthetics.
Industry: Utilized in the production of high-performance coatings, adhesives, and composite materials due to its excellent mechanical properties and chemical resistance.
作用机制
The mechanism of action of 1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) primarily involves the reactivity of its epoxide groups. These groups can undergo nucleophilic attack, leading to ring-opening reactions that form hydroxyl-functionalized products. The compound can also participate in polymerization reactions, forming cross-linked networks that enhance the mechanical strength and chemical resistance of the resulting materials.
相似化合物的比较
Similar Compounds
Bisphenol A Diglycidyl Ether (BADGE): Another bis-epoxide compound commonly used in the production of epoxy resins.
1,4-Butanediol Diglycidyl Ether: A similar compound with two epoxide groups, used in the synthesis of polymers and resins.
Uniqueness
1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) is unique due to its cyclohexane backbone, which imparts greater flexibility and toughness to the resulting polymers compared to aromatic bis-epoxides like Bisphenol A Diglycidyl Ether. This makes it particularly valuable in applications requiring high mechanical performance and chemical resistance.
属性
CAS 编号 |
59333-65-2 |
|---|---|
分子式 |
C19H32O4 |
分子量 |
324.5 g/mol |
IUPAC 名称 |
2-[[4-[[4-(oxiran-2-ylmethoxy)cyclohexyl]methyl]cyclohexyl]oxymethyl]oxirane |
InChI |
InChI=1S/C19H32O4/c1-5-16(20-10-18-12-22-18)6-2-14(1)9-15-3-7-17(8-4-15)21-11-19-13-23-19/h14-19H,1-13H2 |
InChI 键 |
GFSFMWIMDVXLEA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1CC2CCC(CC2)OCC3CO3)OCC4CO4 |
相关CAS编号 |
84948-56-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



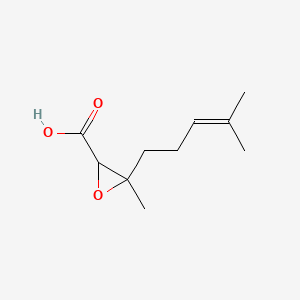
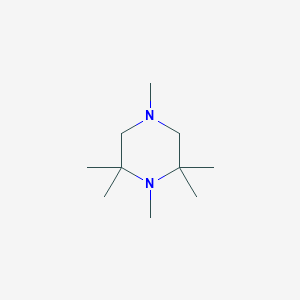
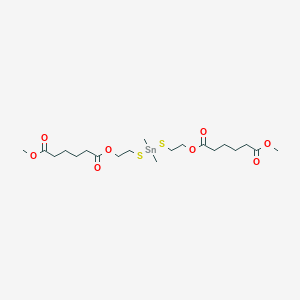
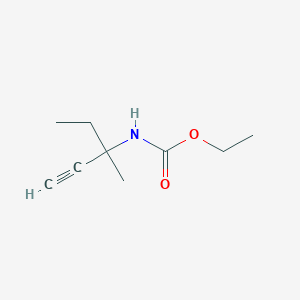
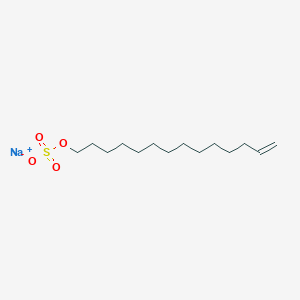
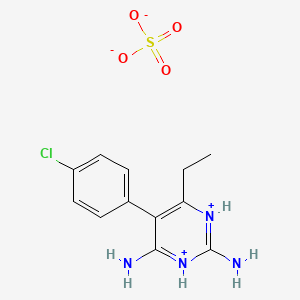
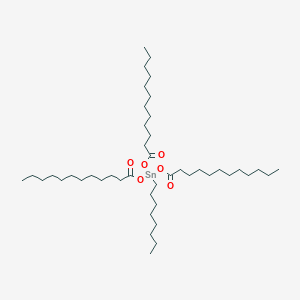

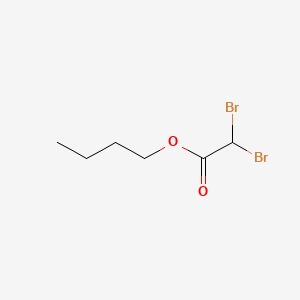
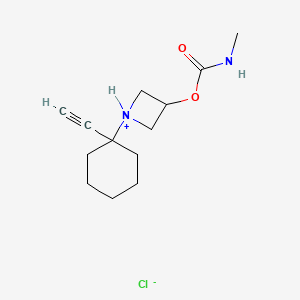
![calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13770141.png)
